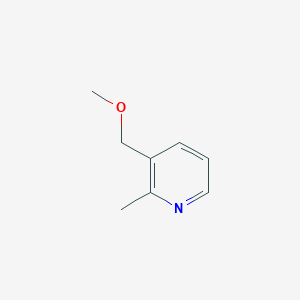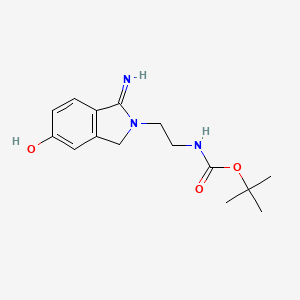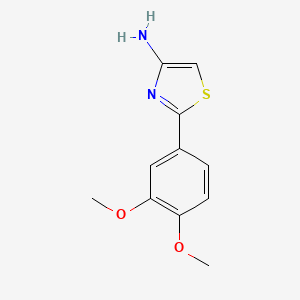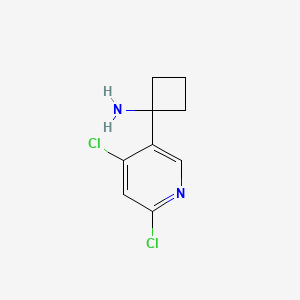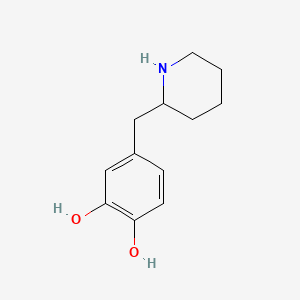
4-(Piperidin-2-ylmethyl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperidin-2-ylmethyl)benzene-1,2-diol is a chemical compound that features a benzene ring substituted with a piperidine moiety and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-ylmethyl)benzene-1,2-diol typically involves the reaction of a piperidine derivative with a benzene-1,2-diol derivative. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a benzyl halide derivative of benzene-1,2-diol under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
4-(Piperidin-2-ylmethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the piperidine ring.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dehydroxylated derivatives and modified piperidine rings.
Substitution: Halogenated benzene derivatives and other functionalized aromatic compounds.
科学的研究の応用
4-(Piperidin-2-ylmethyl)benzene-1,2-diol has several applications in scientific research:
作用機序
The mechanism of action of 4-(Piperidin-2-ylmethyl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, altering their function or activity. The hydroxyl groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
類似化合物との比較
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but lacks the piperidine moiety.
4-Methylcatechol (4-methylbenzene-1,2-diol): Similar structure with a methyl group instead of the piperidine moiety.
Uniqueness
4-(Piperidin-2-ylmethyl)benzene-1,2-diol is unique due to the presence of both the piperidine ring and the hydroxyl groups on the benzene ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
4-(piperidin-2-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c14-11-5-4-9(8-12(11)15)7-10-3-1-2-6-13-10/h4-5,8,10,13-15H,1-3,6-7H2 |
InChIキー |
AUYONLNUNWGRLG-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)CC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)



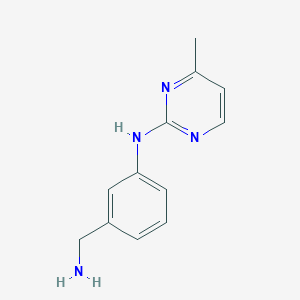

![1-[(Isopentyloxy)methoxy]-3-methylbutane](/img/structure/B13115783.png)
